

# Application Notes and Protocols: Calcofluor White M2R Staining for Yeast

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Compound of Interest		
Compound Name:	Fluorescent Brightener 28	
Cat. No.:	B1144092	Get Quote

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Calcofluor White M2R, also known as **Fluorescent Brightener 28**, is a fluorescent dye that binds specifically to chitin and cellulose, which are key components of the yeast cell wall.[1][2] [3][4] This specific binding makes it an invaluable tool for visualizing yeast cell morphology, studying cell wall dynamics, and quantifying cell numbers.[5][6][7] In budding yeast, Calcofluor White M2R stains the bud scars with high intensity due to the high concentration of chitin in these regions, allowing for the determination of a cell's replicative age.[5][6][8] The dye is excited by ultraviolet (UV) light and emits a bright blue fluorescence.[1][8][9]

These application notes provide detailed protocols for the preparation and use of Calcofluor White M2R staining solution for yeast, tailored for researchers in academic and industrial settings.

## **Principle of Staining**

Calcofluor White M2R is a non-specific, water-soluble fluorochrome that binds to  $\beta$ -1,3 and  $\beta$ -1,4 polysaccharide linkages found in chitin and cellulose.[9] Upon binding to these polysaccharides in the yeast cell wall, the dye undergoes a conformational change that results in a significant increase in its fluorescence quantum yield. This property allows for the clear visualization of the cell wall against a dark background when viewed under a fluorescence microscope with the appropriate filter sets.



## **Applications in Yeast Research**

- Yeast cell counting and quantification: The fluorescence intensity of Calcofluor White M2R
  has been shown to correlate with yeast cell number, providing a rapid and automatable
  method for cell quantification in a microtiter plate format.[5][6]
- Bud scar visualization and aging studies: The high chitin content of bud scars in budding
  yeast, such as Saccharomyces cerevisiae, leads to intense staining, enabling the
  determination of the number of times a mother cell has divided.[5][6][8]
- Cell wall integrity and stress response: Changes in cell wall structure due to genetic
  mutations or environmental stress can be monitored by observing alterations in Calcofluor
  White M2R staining patterns.
- Antifungal drug development: The dye can be used to assess the effects of antifungal compounds that target the cell wall.
- Viability assays: In combination with other fluorescent dyes, Calcofluor White M2R can be used to differentiate between live and dead yeast cells.[10][11]

### **Data Presentation**

**Table 1: Reagent and Solution Preparation** 



Reagent/Soluti on	Component	Concentration/ Amount	Solvent	Notes
Calcofluor White M2R Stock Solution (Option 1)	Calcofluor White M2R Powder	4.8 mg/mL	Sterile Water	Dissolve 48 mg in 10 mL of water. Filter sterilize. Store at -20°C for up to 6 months.[5]
Calcofluor White M2R Stock Solution (Option 2)	Calcofluor White M2R Powder	1 mg/mL (0.1%)	Sterile Water	May require the addition of a few drops of 20% KOH to fully dissolve.[9]
Calcofluor White M2R Stock Solution (Option 3)	Calcofluor White M2R Powder	50 mg/mL	DMSO	
Working Staining Solution (General Use)	Calcofluor White M2R Stock Solution	25 μΜ	Buffer A (e.g., TE buffer) or Water	Prepare fresh daily and keep in the dark.[5]
Working Staining Solution (with KOH)	0.1% Calcofluor White M2R Solution	1 part	10% Potassium Hydroxide (KOH)	Mix in a 1:1 ratio just before use. The KOH helps to clear the specimen.[9]
10% Potassium Hydroxide (KOH) Solution	Potassium Hydroxide	10 g	Distilled Water	Add 20 mL of glycerol to 80 mL of water, then dissolve the KOH. Store at room temperature in the dark.[9]



**Table 2: Staining and Microscopy Parameters** 

Parameter	Value	Notes
Excitation Wavelength (λex)	~365 nm	Optimal excitation is in the UV range.
Emission Wavelength (λem)	~435 nm	Emits blue fluorescence.
Incubation Time	5 - 30 minutes	Can vary depending on the protocol and yeast species.[10] [11][12]
Incubation Temperature	Room Temperature or 30°C	Incubation at 30°C may enhance staining in some protocols.[10][11]
Microscope Filter Set	DAPI filter set	A standard DAPI filter set is appropriate for viewing Calcofluor White M2R fluorescence.[11]

# Experimental Protocols Protocol 1: General Staining of Yeast for Microscopy

This protocol is suitable for routine visualization of yeast cell walls and bud scars.

#### Materials:

- Calcofluor White M2R Stock Solution (1 mg/mL in water)
- Yeast culture
- Phosphate Buffered Saline (PBS) or appropriate buffer
- Microscope slides and coverslips
- Fluorescence microscope with a DAPI filter set

#### Procedure:



- Harvest yeast cells from culture by centrifugation (e.g., 5000 x g for 5 minutes).
- Wash the cells once with PBS to remove any residual media.
- Resuspend the cell pellet in PBS to a desired cell density.
- Prepare a working staining solution by diluting the 1 mg/mL stock solution 1:100 in PBS to a final concentration of 10 μg/mL.
- Add the working staining solution to the yeast cell suspension.
- Incubate for 5-10 minutes at room temperature in the dark.
- (Optional) Wash the cells once with PBS to remove excess stain. This can reduce background fluorescence.
- Place a small drop of the stained cell suspension onto a microscope slide and cover with a coverslip.
- Visualize the cells using a fluorescence microscope with a DAPI filter set.

# Protocol 2: Calcofluor White M2R Staining for Cell Number Quantification in a Microtiter Plate

This protocol is adapted for a high-throughput quantification of yeast cells.

#### Materials:

- Calcofluor White M2R Stock Solution (4.8 mg/mL in water)
- Yeast cultures in a 96-well microtiter plate
- TE Buffer (10 mM Tris-HCl, pH 8.0, 10 mM EDTA)
- Microplate centrifuge
- Fluorescence microplate reader



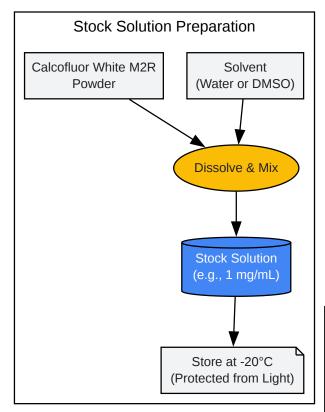
#### Procedure:

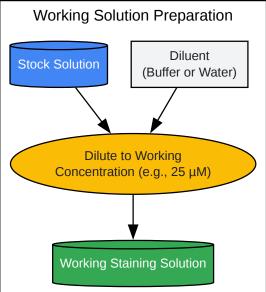
- Grow yeast in a 96-well microtiter plate.
- Centrifuge the plate at approximately 1800 x g for 15 minutes to pellet the cells.
- Carefully remove the culture medium.
- Prepare a 25 μM Calcofluor White M2R staining solution by diluting the stock solution in TE buffer. Prepare this solution fresh and keep it in the dark.
- Add 100 μL of the staining solution to each well.
- Mix thoroughly for 5 minutes at 600 rpm.
- Incubate the plate in the dark at 30°C for 30-45 minutes.[6]
- Centrifuge the plate to pellet the cells and remove the staining solution.
- Resuspend the cells in 100 μL of TE buffer.
- Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

## **Diagrams**



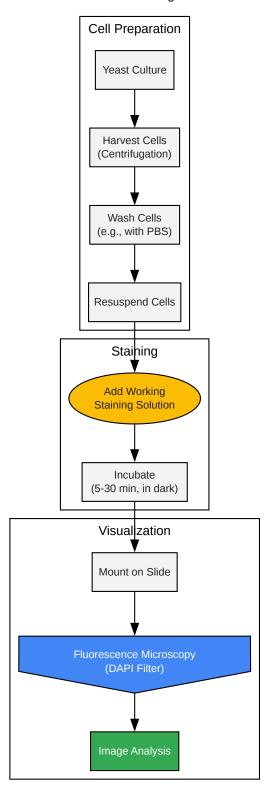
#### Workflow for Calcofluor White M2R Staining Solution Preparation







#### Experimental Workflow for Yeast Staining with Calcofluor White M2R



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